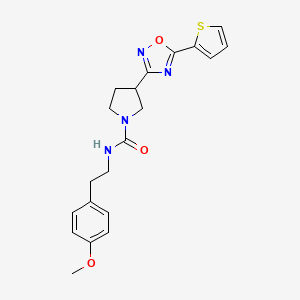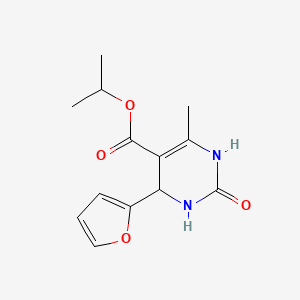
5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
合成経路および反応条件: CHEMBL1490082の合成経路は広く文書化されていません。 研究者は通常、有機合成技術を使用してこの化合物を合成します。 特定の反応条件、中間体、および試薬は公開されていません。
工業的製造方法: 現在、CHEMBL1490082の大規模な工業的製造方法に関する情報は存在しません。 その生物活性と潜在的な治療用途のために、産業での使用は限られている可能性があります。
化学反応の分析
CHEMBL1490082は、さまざまな化学反応を起こす可能性があります。 これらには以下が含まれます。
酸化: 官能基の変換(例:アルコールからケトンまたはアルデヒドへ)。
還元: 官能基の還元(例:ニトロ基からアミンへ)。
置換: 特定の原子または基の置換(例:ハロゲン化またはアルキル化)。
これらの反応の一般的な試薬と条件は明示的に知られていません。 これらの反応から形成される主要な生成物は、特定の反応経路によって異なります。
4. 科学研究への応用
化学: 研究者は、安定性、溶解度、反応性などのCHEMBL1490082の化学的特性を調査する可能性があります。 これは、新規誘導体の設計の出発点となる可能性があります。
生物学および医学:標的の特定: 生物学的標的(例:タンパク質、酵素、受容体)との相互作用を調査する。
創薬: 薬物開発のリード化合物としての可能性を評価する。
薬理学: 細胞プロセスと経路への影響を調べる。
科学的研究の応用
Chemistry: Researchers may explore CHEMBL1490082’s chemical properties, such as its stability, solubility, and reactivity. It could serve as a starting point for designing novel derivatives.
Biology and Medicine:Target Identification: Investigating its interactions with biological targets (e.g., proteins, enzymes, receptors).
Drug Discovery: Assessing its potential as a lead compound for drug development.
Pharmacology: Studying its effects on cellular processes and pathways.
作用機序
CHEMBL1490082がその効果を発揮する正確なメカニズムは依然として不明です。 研究者は、その分子標的と関連するシグナル伝達経路を調査するでしょう。 その作用機序を解明するには、さらなる研究が必要です。
類似化合物との比較
CHEMBL1490082の独自性は、その生物活性プロファイルにあります。 残念ながら、具体的な類似化合物に関する情報は持ち合わせていません。 研究者は、その独自の機能を理解するために、類似の構造または標的を持つ他の分子と比較するでしょう。
特性
IUPAC Name |
propan-2-yl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-7(2)19-12(16)10-8(3)14-13(17)15-11(10)9-5-4-6-18-9/h4-7,11H,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVBLUKTOOTWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CO2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)

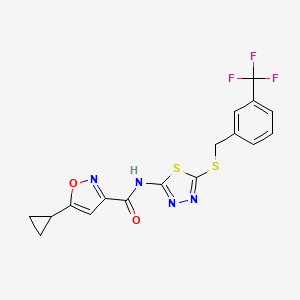
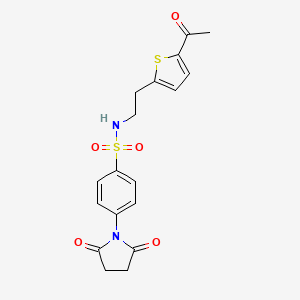
![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)
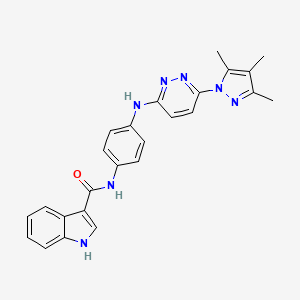
![3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)


![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)
